molecular formula C13H24N2O2 B1275969 [1,4']Bipiperidinyl-4-carboxylic acid ethyl ester CAS No. 344779-08-4

[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester

Cat. No. B1275969
M. Wt: 240.34 g/mol
InChI Key: MAEZHBHHHAZLBM-UHFFFAOYSA-N
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Description

“[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 344779-08-4 . Its IUPAC name is ethyl 1,4’-bipiperidine-4-carboxylate . The compound has a molecular weight of 240.35 .


Molecular Structure Analysis

The InChI code for “[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester” is 1S/C13H24N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h11-12,14H,2-10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester” has a molecular weight of 240.35 . Its linear formula is C13H24N2O2 .

Scientific Research Applications

Catalytic Hydrogenation

A catalytic system for hydrogenation of carboxylic acid esters to alcohols using a cobalt pincer catalyst precursor has been developed. This system effectively hydrogenates various esters, including ethyl esters, to produce alcohols. This process is significant in the context of biomass-derived compounds and their transformation into valuable chemicals (Yuwen et al., 2017).

Ligand Synthesis

The synthesis of 4-carboxy-1,8-naphthyridines and related compounds, which are useful as ligands in metal complexes, can be achieved through Pfitzinger-type chemistry. This process involves the use of ethyl esters as intermediates, highlighting their role in the creation of bi- and tridentate ligands (Zong et al., 2008).

Synthesis of Antibacterial Agents

Ethyl esters of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and evaluated for antibacterial properties. These compounds have shown effectiveness against E. coli and other gram-negative bacterial infections, indicating their potential as antibacterial agents (Santilli et al., 1975).

Intermediate in Anticoagulant Synthesis

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is an important intermediate in synthesizing the anticoagulant apixaban. X-ray powder diffraction data for this compound have been reported, showcasing its role in pharmaceutical synthesis (Wang et al., 2017).

Synthetic Intermediate

The synthesis of enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, a valuable synthetic intermediate, has been achieved using a retro-Diels-Alder reaction. This compound is significant in organic synthesis (Moher, 1996).

Ring-Closing Metathesis Synthesis

A diastereoselective synthesis of a functionalized cyclohexene skeleton was accomplished using ring-closing metathesis and diastereoselective Grignard reactions. This process involved the synthesis of cyclohex-1-ene-carboxylic acid ethyl ester derivatives, illustrating their utility in complex organic syntheses (Cong & Yao, 2006).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “[1,4’]Bipiperidinyl-4-carboxylic acid ethyl ester” can be found at the provided link . It’s important to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEZHBHHHAZLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester

CAS RN

344779-08-4
Record name Ethyl [1,4′-bipiperidine]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344779-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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